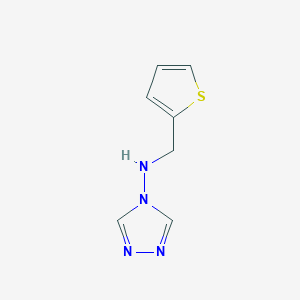
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine, also known as TMT, is a compound that has been extensively studied for its potential use in scientific research. TMT is a triazole derivative that has shown promise in a variety of applications, including neuroscience and cancer research. In
科学的研究の応用
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been used in a variety of scientific research applications, including neuroscience and cancer research. In neuroscience, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to selectively destroy dopaminergic neurons in the olfactory bulb, resulting in a loss of olfactory function. This has led to its use as a model for Parkinson's disease. In cancer research, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for chemotherapy.
作用機序
The mechanism of action of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is not fully understood, but it is thought to involve the formation of reactive intermediates that can cause oxidative stress and damage to cells. N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to induce the production of reactive oxygen species, which can lead to cell death. It has also been shown to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons and cancer cells, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to alter the levels of certain neurotransmitters, such as serotonin and norepinephrine. It has also been shown to induce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
The advantages of using N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in lab experiments include its selectivity for dopaminergic neurons and its potential use in cancer research. However, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a toxic compound that requires careful handling and disposal. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine analogs that have improved selectivity and reduced toxicity. Another area of interest is the use of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a tool for studying the role of oxidative stress in various diseases. Additionally, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine may have potential as a therapeutic agent for certain conditions, such as Parkinson's disease and cancer.
In conclusion, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a compound that has shown promise in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in scientific research and its potential as a therapeutic agent.
合成法
The synthesis of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloromethylthiophene with sodium azide, followed by reduction with sodium borohydride. This results in the formation of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a white crystalline solid. The yield of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine can be improved by using different solvents and reaction conditions.
特性
製品名 |
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
N-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C7H8N4S/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-3,5-6,10H,4H2 |
InChIキー |
WWXCIWIBSPJJHN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
正規SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)
![(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275559.png)
![(2-cyclohex-1-en-1-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275562.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
![3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275573.png)